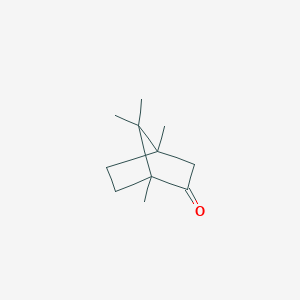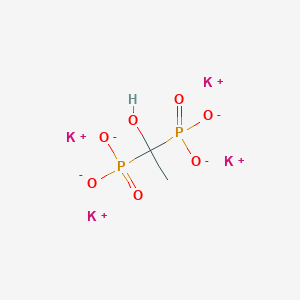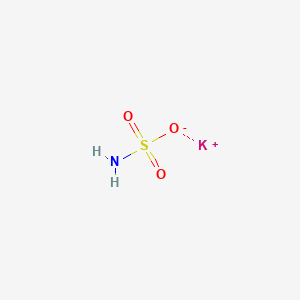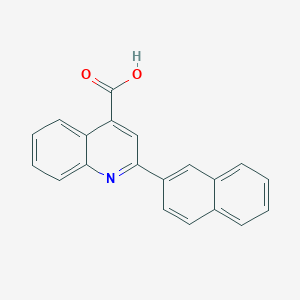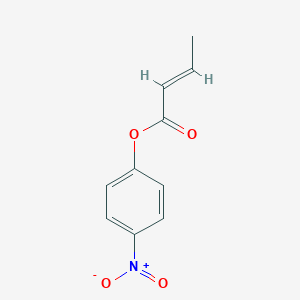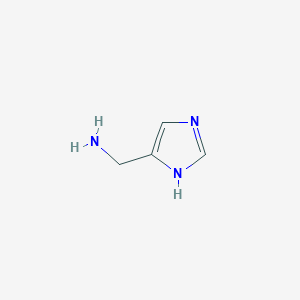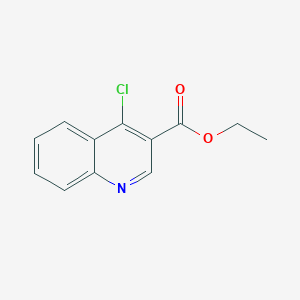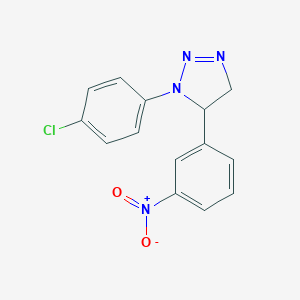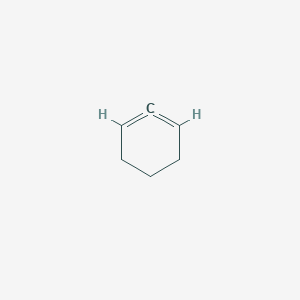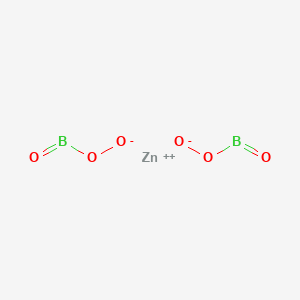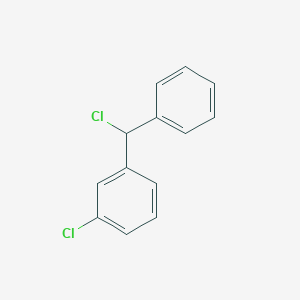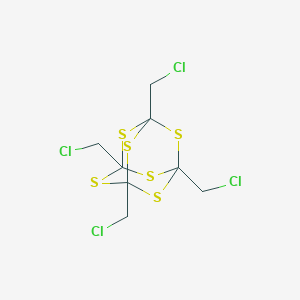![molecular formula C23H22N2O2 B081836 N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) CAS No. 13145-01-2](/img/structure/B81836.png)
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide), commonly known as PDP, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PDP is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of PDP involves the formation of a covalent bond between the two amino acid residues in a protein. This covalent bond stabilizes the protein structure and prevents its degradation. The cross-linking of proteins by PDP can also affect their biological activity and function. PDP has been shown to inhibit the activity of some enzymes by cross-linking their active sites.
生化和生理效应
PDP has been shown to have various biochemical and physiological effects. It has been shown to stabilize the structure of proteins and prevent their degradation. PDP can also affect the biological activity of proteins and enzymes. In addition, PDP has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins, prevent their degradation, and affect their biological activity. PDP is also relatively easy to synthesize and purify. However, there are some limitations to using PDP in lab experiments. PDP can cross-link multiple amino acid residues in a protein, which can affect its biological activity and function. In addition, the cross-linking of proteins by PDP can be irreversible, which can limit its use in some experiments.
未来方向
There are many future directions for the use of PDP in scientific research. One direction is the development of new methods for the selective cross-linking of proteins. Another direction is the use of PDP in the study of protein dynamics and conformational changes. PDP can also be used in the development of new drugs and therapeutics that target specific proteins and enzymes. Finally, the use of PDP in the study of protein-protein interactions and signaling pathways is an area of active research.
Conclusion:
In conclusion, PDP is a chemical compound used in scientific research as a cross-linking agent for proteins and other biomolecules. It has various biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins and affect their biological activity. However, there are some limitations to using PDP in lab experiments, such as the irreversible cross-linking of proteins. There are many future directions for the use of PDP in scientific research, including the development of new methods for the selective cross-linking of proteins and the study of protein dynamics and conformational changes.
合成方法
The synthesis of PDP involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PDP. The purity of the synthesized PDP can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
PDP is widely used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to study the structure and function of proteins, DNA, and RNA. PDP can covalently cross-link two amino acid residues in a protein, thereby stabilizing the protein structure and preventing its degradation. This property of PDP has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
属性
CAS 编号 |
13145-01-2 |
|---|---|
产品名称 |
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) |
分子式 |
C23H22N2O2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[4-[(4-acetamidophenyl)-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)24-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,23H,1-2H3,(H,24,26)(H,25,27) |
InChI 键 |
OPJRKWVQWFDDIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
其他 CAS 编号 |
13145-01-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



